molecular formula C15H13BrINO B2457288 1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone CAS No. 477320-52-8

1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone

Cat. No.: B2457288
CAS No.: 477320-52-8
M. Wt: 430.083
InChI Key: BHBFXIUIYWYUCB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone, also known as BIP, is an organobromine compound that has been used in a variety of scientific research applications. BIP has been studied for its ability to act as an inhibitor of enzymes, specifically the cytochrome P450 family, and for its potential to be used in chemical synthesis.

Mechanism of Action

1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone acts as an inhibitor of the cytochrome P450 enzyme family by binding to the heme group of the enzyme, which is responsible for catalyzing reactions. This binding prevents the enzyme from catalyzing reactions, thus inhibiting its activity.
Biochemical and Physiological Effects
This compound has been studied for its ability to inhibit the cytochrome P450 enzyme family. This inhibition has been shown to reduce the metabolism of drugs and other compounds in the body, leading to an increase in their bioavailability. In addition, this compound has been studied for its potential to be used in chemical synthesis, specifically for the synthesis of pharmaceuticals.

Advantages and Limitations for Lab Experiments

1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its inhibition of the cytochrome P450 enzyme family is highly specific. This specificity makes it ideal for use in experiments that require precise control of enzyme activity. However, this compound has some limitations. It is relatively expensive and can be toxic in high concentrations, so it must be handled with care.

Future Directions

Future research on 1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone could focus on its potential for use in drug synthesis, as well as its ability to inhibit the cytochrome P450 enzyme family. Additionally, further research could be done to determine the effects of this compound on other enzyme systems and its potential to be used in other types of chemical synthesis. Additionally, further research could be done to determine the toxicity of this compound at various concentrations and how it affects the body at different doses. Finally, research into the effects of this compound on the environment could be conducted, as well as its potential to be used as a pesticide.

Synthesis Methods

1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone can be synthesized by a reaction between 4-bromophenol and 4-iodoaniline. This reaction is catalyzed by an acid, such as sulfuric acid, and requires a temperature of around 100°C. This reaction is highly exothermic and produces an aqueous solution of this compound. The product can then be purified by recrystallization or column chromatography.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone has been studied for its ability to act as an inhibitor of enzymes in the cytochrome P450 family. This enzyme family is responsible for metabolizing drugs and other compounds in the body. This compound has also been studied for its potential to be used in chemical synthesis, specifically for the synthesis of pharmaceuticals.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-iodoanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrINO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBFXIUIYWYUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-52-8
Record name 1-(4-BROMOPHENYL)-3-(4-IODOANILINO)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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